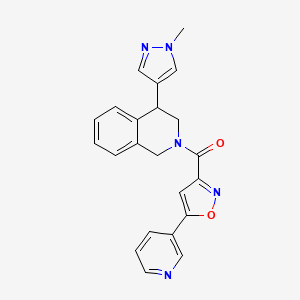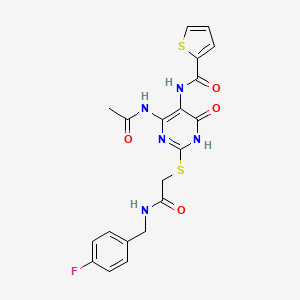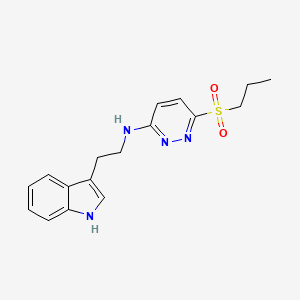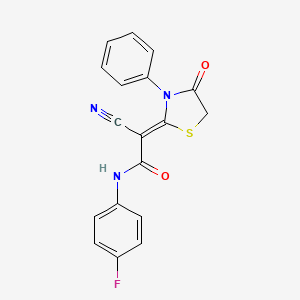
(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative and has been synthesized using different methods.
Scientific Research Applications
Anticancer Activity
Research has explored the synthesis and anticancer activity of thiazolidinone derivatives, highlighting the potential of these compounds in cancer treatment. For instance, Horishny et al. (2021) synthesized 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating potent and selective cytotoxic effects against leukemia cell lines, such as CCRF-CEM and SR. This suggests the compound's promise in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Antibacterial Activity
Another significant application is in the development of novel antibacterial agents. Isoxazolinyl oxazolidinones, as synthesized by Varshney et al. (2009), displayed substantial in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, showcasing these compounds' potential in addressing antibiotic resistance (Varshney, Mishra, Shukla, & Sahu, 2009).
Anti-inflammatory Activity
Furthermore, the synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides has been investigated for their non-steroidal anti-inflammatory drug (NSAID) potential. Golota et al. (2015) identified compounds demonstrating significant anti-exudative activity, equivalent to classic NSAIDs like Diclofenac, presenting a pathway for new anti-inflammatory medication development (Golota, Danylyuk, Yushchenko, Voloshchuk, Bilyk, & Lesyk, 2015).
Synthetic Methods and Structural Studies
Additionally, studies on the synthesis, structure, and biological activities of novel compounds containing the thiazolidine ring, like those by Xu et al. (2005), contribute to the understanding of their chemical properties and potential therapeutic applications. These insights are crucial for the rational design of drugs with enhanced efficacy and reduced side effects (Xu, Li, Si, Li, Yang, & Hou, 2005).
properties
IUPAC Name |
(2Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c19-12-6-8-13(9-7-12)21-17(24)15(10-20)18-22(16(23)11-25-18)14-4-2-1-3-5-14/h1-9H,11H2,(H,21,24)/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQGMOZGGUFAI-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)/S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

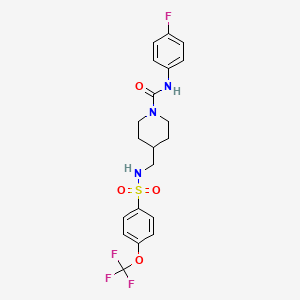
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)
![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)
